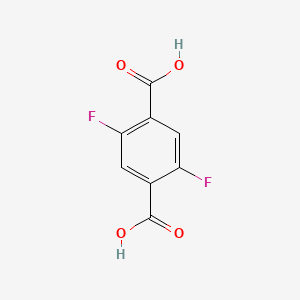

2,5-Difluoroterephthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKOWFVDUSZDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215804 | |

| Record name | 2,5-Difluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-14-1 | |

| Record name | 2,5-Difluoro-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoroterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluoroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5-Difluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoroterephthalic acid (DFTA) is a fluorinated aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the electron-withdrawing nature of the fluorine atoms, imparts unique properties to the molecules and macromolecules derived from it. This guide provides a comprehensive overview of the chemical properties of DFTA, including its synthesis, reactivity, and applications, with a focus on its role in the development of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers.

Molecular Structure and Physicochemical Properties

This compound is a derivative of terephthalic acid with two fluorine atoms substituting the hydrogen atoms at the 2 and 5 positions of the benzene ring.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 655-14-1 | [1][2][3] |

| Molecular Formula | C₈H₄F₂O₄ | [1][2][3] |

| Molecular Weight | 202.11 g/mol | [1][2][3] |

| Melting Point | 325-330 °C | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature, starting from various fluorinated precursors.

Oxidation of 2,5-Difluoro-4-methylbenzoic Acid

A common laboratory-scale synthesis involves the oxidation of 2,5-difluoro-4-methylbenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in water at elevated temperatures.[3]

Caption: Oxidation of 2,5-difluoro-4-methylbenzoic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,5-difluoro-4-methylbenzoic acid (1 equivalent) in water.

-

Add potassium permanganate (5 equivalents) to the solution.

-

Heat the reaction mixture to 100 °C and stir overnight.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide solids.

-

Adjust the pH of the filtrate to 3 using 6 M HCl to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

Other Synthetic Routes

Other reported methods for the synthesis of DFTA include:

-

Oxidation of 2,5-difluoroxylene with nitric acid.[4]

-

Carboxylation of a lithiated difluorobenzoic acid derivative.[4]

-

A multi-step synthesis starting from 2,5-difluorotoluene involving acylation and subsequent oxidation.[4]

-

A two-step process starting from 1,4-dibromo-2,5-difluorobenzene, which is first converted to 2,5-difluoroterephthalonitrile using copper cyanide, followed by hydrolysis with phosphoric acid.[4]

Chemical Reactivity and Properties

The chemical reactivity of this compound is primarily dictated by its two carboxylic acid functional groups and the electron-withdrawing fluorine atoms on the aromatic ring.

Acidity

Esterification and Amidation

The carboxylic acid groups of DFTA can readily undergo esterification and amidation reactions with alcohols and amines, respectively. These reactions are fundamental to the synthesis of polyesters and polyamides.

Coordination Chemistry and Use in Metal-Organic Frameworks (MOFs)

This compound is an excellent linker molecule for the construction of Metal-Organic Frameworks (MOFs).[2] The carboxylate groups coordinate with metal ions or clusters to form extended, porous, crystalline structures. The fluorine atoms can influence the electronic properties of the framework and can also participate in non-covalent interactions, affecting the framework's topology and its interactions with guest molecules. While specific MOFs based on this compound were not detailed in the search results, terephthalate-based linkers are widely used in the synthesis of well-known MOFs like the MOF-5 series. The introduction of fluorine atoms can enhance properties such as thermal stability and chemical resistance.

Caption: Assembly of a MOF from DFTA and metal ions.

Spectroscopic Characterization

-

¹H NMR: A single peak in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

-

¹³C NMR: Signals for the carboxyl carbons, the fluorine-substituted aromatic carbons, and the protonated aromatic carbons. The carbon signals will show splitting due to C-F coupling.

-

¹⁹F NMR: A single resonance for the two equivalent fluorine atoms.

-

FT-IR: Characteristic absorptions for the O-H stretching of the carboxylic acid (a broad band), C=O stretching of the carboxylic acid, C-F stretching, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight.

Applications

The unique properties of this compound make it a valuable building block in several areas of materials science and drug development.

High-Performance Polymers

DFTA is used as a monomer in the synthesis of various high-performance polymers, including polyesters, polyamides, and polybenzoxazoles.[4] The incorporation of fluorine atoms into the polymer backbone can lead to:

-

Improved Thermal Stability: The strong C-F bond enhances the thermal resistance of the resulting polymers.[4]

-

Enhanced Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.[4]

-

Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.[4]

-

Low Refractive Index and Adhesion: These properties are also characteristic of many fluorinated polymers.[4]

A notable example is the synthesis of novel poly(hydroxyether terephthalate)s through the polyaddition of DFTA with aromatic bis(epoxide)s.[4]

Caption: General scheme for polymer synthesis using DFTA.

Metal-Organic Frameworks (MOFs)

As previously mentioned, DFTA is a promising linker for the synthesis of MOFs. The resulting frameworks can have potential applications in:

-

Gas Storage and Separation: The defined pore sizes and chemical functionalities of MOFs make them suitable for selective gas adsorption.

-

Catalysis: MOFs can act as catalysts themselves or as supports for catalytic species.

-

Sensing: The interaction of guest molecules with the MOF can lead to a detectable change in its physical properties, such as fluorescence.

Drug Development

While direct applications in drug development were not extensively detailed in the search results, fluorinated organic molecules are of great interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable building block for the creation of advanced materials with tailored properties. Its synthesis is achievable through several routes, and its reactivity allows for its incorporation into a wide range of polymers and metal-organic frameworks. The presence of fluorine atoms significantly influences the properties of these materials, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Further research into the specific properties of MOFs and polymers derived from DFTA, as well as a more detailed characterization of the molecule itself, will undoubtedly open up new avenues for its application in various fields of science and technology.

References

A Comprehensive Technical Guide to 2,5-Difluoroterephthalic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoroterephthalic acid, a fluorinated derivative of terephthalic acid, is a pivotal building block in the landscape of advanced materials and medicinal chemistry. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms on the aromatic ring, impart distinct characteristics to the polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds derived from it. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications, with a particular focus on its emerging role in drug development.

Core Molecular Attributes

Molecular Formula: C₈H₄F₂O₄[3]

Molecular Weight: 202.11 g/mol [3]

IUPAC Name: 2,5-difluorobenzene-1,4-dicarboxylic acid[4]

Molecular Structure

The structure of this compound is characterized by a central benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two fluorine atoms at positions 2 and 5.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 325-330 °C | [4] |

| Topological Polar Surface Area | 74.6 Ų | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a single signal in the aromatic region, a triplet, due to the symmetrical nature of the molecule and coupling with the adjacent fluorine atoms. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the fluorine-substituted aromatic carbons, and the proton-bearing aromatic carbons. The carbon signals will exhibit splitting due to C-F coupling.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a sharp C=O stretching vibration, and C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁻ or [M-H]⁻ would be observed depending on the ionization technique. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide from the carboxylic acid groups.[5]

Synthesis Methodologies

Several synthetic routes to this compound have been reported, each with its own advantages and considerations.

Oxidation of 2,5-Difluoro-p-xylene

A common method involves the oxidation of 2,5-difluoro-p-xylene. This can be achieved using strong oxidizing agents like potassium permanganate or nitric acid.[6]

From 1,4-Dibromo-2,5-difluorobenzene

Another synthetic pathway starts from 1,4-dibromo-2,5-difluorobenzene. This multi-step process involves cyanation to form the dinitrile, followed by hydrolysis to the dicarboxylic acid.[6][7]

Experimental Protocol: Synthesis from 2,5-Difluoro-4-methylbenzoic Acid

This protocol details the oxidation of a methyl group to a carboxylic acid.

Materials:

-

2,5-Difluoro-4-methylbenzoic acid

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 6 M)

Procedure:

-

In a round-bottom flask, dissolve 2,5-difluoro-4-methylbenzoic acid in water.

-

Add potassium permanganate to the solution.

-

Heat the reaction mixture and stir overnight.

-

After the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct.

-

Cool the filtrate and acidify with 6 M HCl to a pH of 3.

-

The product, this compound, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in the development of advanced materials, particularly in the pharmaceutical and drug delivery sectors.

Metal-Organic Frameworks (MOFs)

This compound serves as an excellent organic linker for the construction of MOFs. The fluorine atoms can influence the framework's properties in several ways:

-

Modulation of Pore Environment: The electronegative fluorine atoms can alter the electronic environment within the MOF's pores, potentially enhancing interactions with specific guest molecules, including drugs.

-

Increased Hydrophobicity: Fluorination can increase the hydrophobicity of the MOF, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs.[8]

-

Enhanced Stability: The presence of C-F bonds can improve the thermal and chemical stability of the resulting MOF.[8]

These properties make MOFs constructed from this compound promising candidates for drug delivery systems, offering high drug loading capacities and tunable release profiles.

Polymer Chemistry

This diacid is a monomer used in the synthesis of high-performance polymers, such as poly(hydroxyether terephthalate)s and poly(benzoxazole)s.[6] The incorporation of fluorine can enhance the thermal stability, chemical resistance, and solubility of these polymers in organic solvents.

Medicinal Chemistry

As a building block, this compound can be incorporated into the structure of new chemical entities. The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

Safety and Handling

This compound is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.[9]

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a versatile and valuable chemical for researchers and scientists in materials science and drug development. Its unique structural and electronic properties, imparted by the fluorine substituents, offer significant advantages in the design and synthesis of advanced polymers and functional materials like MOFs. As research into targeted drug delivery and high-performance materials continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for new innovations and applications.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655-14-1 Name: this compound [xixisys.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H4F2O4 | CID 69563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Physical Properties of 2,5-Difluoroterephthalic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 2,5-Difluoroterephthalic Acid in Modern Research

This compound, a halogenated aromatic dicarboxylic acid, is a compound of increasing interest within the scientific community, particularly in the realms of materials science and pharmaceutical development. Its rigid structure, punctuated by electron-withdrawing fluorine atoms, imparts unique electronic and conformational properties. These characteristics make it a valuable building block for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a scaffold or intermediate in the design of novel therapeutic agents. An in-depth understanding of its fundamental physical properties, such as solubility and melting point, is paramount for its effective utilization in these applications. This guide provides a comprehensive overview of the known physical characteristics of this compound and presents detailed, field-proven methodologies for their experimental determination.

Core Physical Characteristics

| Property | Value | Source |

| Melting Point | 325-330 °C | Fluorochem[1] |

| Molecular Formula | C₈H₄F₂O₄ | PubChem[2] |

| Molecular Weight | 202.11 g/mol | PubChem[2] |

| Appearance | Solid | Fluorochem[1] |

Understanding and Predicting Solubility Behavior

The solubility of a compound is a critical parameter for its application in synthesis, purification, and formulation. For this compound, its solubility profile is dictated by the interplay of its rigid aromatic core, the two polar carboxylic acid groups, and the two electronegative fluorine atoms.

Based on the behavior of structurally similar dicarboxylic acids, such as terephthalic acid, we can infer the likely solubility characteristics of this compound. Terephthalic acid itself exhibits poor solubility in water and many common organic solvents.[3] This is attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the efficient crystal packing of the rigid, symmetrical molecules. It is anticipated that this compound will exhibit similarly low solubility in non-polar and moderately polar aprotic solvents.

However, the presence of the fluorine atoms may slightly alter its solubility profile compared to its non-fluorinated analog. The high electronegativity of fluorine can lead to changes in the molecule's dipole moment and its ability to participate in hydrogen bonding, potentially influencing its interaction with different solvents.

Given the lack of published quantitative data, experimental determination of the solubility of this compound in a range of solvents is a necessary step for any research or development program utilizing this compound. A systematic approach, as detailed in the following experimental protocol, will provide the empirical data required for informed decision-making in process development and formulation.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Protocol 1: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while a broad melting range suggests the presence of impurities. The following protocol utilizes a modern digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is collected.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

-

Apparatus Setup and Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (325-330 °C), set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

-

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in various solvents at a specific temperature.

Methodology:

-

Solvent Selection:

-

Choose a range of solvents to test, covering a spectrum of polarities. Recommended solvents include water, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

-

Equilibrium Saturation:

-

Add a known volume (e.g., 10 mL) of the chosen solvent to a sealed, thermostatted vessel equipped with a magnetic stirrer.

-

Add an excess amount of this compound to the solvent to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Stir the mixture at a constant, controlled temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

-

Dispense the supernatant into a pre-weighed vial and record the total weight.

-

Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the acid.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or as a weight percentage.

-

Diagram of the Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Applications in Drug Development

The physical properties of this compound are of direct relevance to drug development professionals. Its rigid, difluorinated phenyl core can serve as a key structural motif in the design of small molecule inhibitors, where the fluorine atoms can modulate binding affinity and metabolic stability. A thorough understanding of its solubility is crucial for developing suitable formulations for preclinical studies and for optimizing reaction conditions during the synthesis of more complex active pharmaceutical ingredients (APIs). The high melting point of this compound suggests strong crystal lattice energy, which has implications for its dissolution rate and bioavailability.

Conclusion

This compound is a compound with significant potential in various fields of scientific research and development. While a comprehensive public database of its solubility in common laboratory solvents is currently lacking, this guide provides the foundational knowledge of its known physical properties and, critically, the detailed experimental protocols necessary for researchers to determine these parameters in their own laboratories. By following the outlined methodologies, scientists and drug development professionals can generate the reliable data needed to unlock the full potential of this versatile chemical building block.

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoroterephthalic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,5-Difluoroterephthalic acid, a key building block in the development of advanced polymers and pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will delve into the rationale behind experimental choices and provide detailed protocols to ensure data integrity and reproducibility.

Molecular Structure and Its Spectroscopic Implications

This compound (C₈H₄F₂O₄, CAS 655-14-1) is a symmetrically substituted aromatic dicarboxylic acid.[1] Its structure, featuring two fluorine atoms and two carboxylic acid groups on a benzene ring, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and carboxylic acid groups significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectra. The carboxylic acid moieties are readily identified by both IR and NMR spectroscopy, while the overall molecular weight and fragmentation patterns are determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main features: the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two carboxylic acid protons.

Expected Chemical Shifts:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.5 - 8.5 | Triplet |

| Carboxylic Acid (-COOH) | > 12 | Broad Singlet |

The aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shift will be downfield due to the deshielding effects of the fluorine and carboxylic acid groups. The carboxylic acid protons typically appear as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to hydrogen bonding and exchange phenomena. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of a carboxylic acid, which might be broadened or exchange with residual water in other solvents.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, only four distinct carbon signals are expected.

Expected Chemical Shifts:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 160 - 170 |

| Aromatic (C-F) | 150 - 165 (with C-F coupling) |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-H) | 115 - 125 (with C-F coupling) |

The carbons directly attached to the highly electronegative fluorine atoms will be significantly downfield and will exhibit strong one-bond carbon-fluorine coupling (¹J_CF). The aromatic carbons attached to the carboxylic acid groups and the aromatic carbons bonded to hydrogen will also show coupling to the fluorine atoms, albeit with smaller coupling constants (²J_CF, ³J_CF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4] For this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will likely appear as a triplet due to coupling with the two neighboring aromatic protons.

Expected Chemical Shift:

| Fluorine Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-F) | -110 to -140 | Triplet |

The chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃. The observed chemical shift for the fluorine atoms in 2,5-difluorobenzoic acid derivatives is influenced by the nature and position of other substituents on the aromatic ring.[5][6]

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for carboxylic acids and its ability to slow down the exchange of the acidic proton, allowing for its observation.[2][7][8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically adequate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the coupling with the aromatic protons.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Very Broad |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | Stretching | 1200-1300 | Strong |

| C-F (Aromatic) | Stretching | 1100-1250 | Strong |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900-950 | Medium, Broad |

The most prominent feature will be the extremely broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers, which often overlaps with the C-H stretching region. The sharp and intense carbonyl (C=O) stretch is also a key diagnostic peak. The presence of the electron-withdrawing fluorine atoms may cause a slight shift in the C=O stretching frequency to a higher wavenumber compared to unsubstituted terephthalic acid.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[9][10][11][12]

Step-by-Step Methodology:

-

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2-3 hours to remove any adsorbed water.[9] Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample in the mortar and mix thoroughly by gentle grinding to ensure a homogenous mixture.[10]

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9][12] A vacuum can be applied during pressing to remove trapped air and moisture, resulting in a clearer pellet.[9]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Description |

| [M]⁺˙ | 202.01 | Molecular Ion |

| [M-OH]⁺ | 185.01 | Loss of a hydroxyl radical |

| [M-H₂O]⁺˙ | 184.00 | Loss of water |

| [M-COOH]⁺ | 157.01 | Loss of a carboxyl radical |

| [M-CO₂]⁺˙ | 158.02 | Loss of carbon dioxide |

For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH), a water molecule (H₂O), or a carboxyl group (-COOH).[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like dicarboxylic acids and will likely produce the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[14][15]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. The instrument can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]⁻ ions.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the [M-H]⁻ or [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a complete picture of its molecular structure. Each technique offers complementary information, and a combined analysis allows for unambiguous identification and purity assessment. The protocols and expected data presented in this guide serve as a valuable resource for scientists working with this important chemical compound, ensuring the acquisition of high-quality, reliable, and reproducible spectroscopic data.

References

- 1. This compound | C8H4F2O4 | CID 69563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 2,5-Difluoroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological information for 2,5-Difluoroterephthalic acid. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical application in a laboratory setting. The causality behind experimental and safety choices is emphasized to foster a culture of safety and scientific integrity.

Chemical Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | PubChem[1][2] |

| Synonyms | 2,5-difluorobenzene-1,4-dicarboxylic acid | Fluorochem[3] |

| CAS Number | 655-14-1 | Sigma-Aldrich[4] |

| Molecular Formula | C₈H₄F₂O₄ | PubChem[1][2] |

| Molecular Weight | 202.11 g/mol | PubChem[1][2] |

| Physical State | Solid | Sigma-Aldrich[4] |

| Melting Point | 325-330°C | Fluorochem[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictogram:

Signal Word: Warning [1][2][3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to hazardous waste disposal.

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity:

-

Oral: this compound is classified as "Acute Toxicity, Oral, Category 4," indicating it is harmful if swallowed.[1][2] For comparison, the non-fluorinated parent compound, terephthalic acid, exhibits very low acute oral toxicity, with an LD50 of more than 5,000 mg/kg in rats.[5] The presence of fluorine atoms can significantly alter the toxicological profile of a molecule.

-

Dermal and Inhalation: Specific data for this compound is not available. However, given its irritant nature, dermal contact and inhalation of dust should be avoided.

Irritation and Sensitization:

-

Skin Irritation: Classified as a skin irritant (Category 2).[1][2]

-

Eye Irritation: Classified as a serious eye irritant (Category 2A).[1][2]

-

Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

Chronic Toxicity, Mutagenicity, Carcinogenicity, and Reproductive Toxicity:

-

There are no specific studies on the chronic toxicity, mutagenicity, carcinogenicity, or reproductive toxicity of this compound.

-

Terephthalic Acid: Studies on terephthalic acid have shown no mutagenic effects in in vitro and in vivo tests.[6] Long-term feeding studies in rats did not provide evidence of carcinogenicity.[5] However, at high doses, terephthalic acid can cause bladder calculi and secondary bladder tumors in rats.[7]

-

Fluorinated Aromatic Compounds: Some per- and polyfluoroalkyl substances (PFAS) have been linked to reproductive and developmental toxicity.[8][9][10][11] While this compound is not a PFAS, this highlights the need for caution when handling fluorinated organic compounds, especially in long-term or repeated exposure scenarios.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is a critical line of defense. The following workflow ensures comprehensive protection.

Caption: PPE selection workflow for handling this compound.

Causality in Glove Selection:

-

Butyl Rubber and Viton™: These materials are recommended for handling aromatic carboxylic acids and offer good resistance to a wide range of chemicals.[12][13][14][15]

-

Nitrile Gloves: While commonly used in laboratories, nitrile gloves have shown poor resistance to some aromatic hydrocarbons and strong acids.[1][4][16][17][18] Therefore, they should only be used for short-term splash protection and must be replaced immediately upon contact with the chemical.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of any laboratory incident. The following protocols provide a clear and actionable response plan.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[3] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation persists, seek medical attention.[17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3] |

Accidental Release Measures

Caption: Step-by-step protocol for responding to a spill.

Fire-Fighting Measures and Hazardous Decomposition Products

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] For a solid chemical powder, a dry chemical extinguisher is often the most effective.

Unsuitable Extinguishing Media:

-

Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical:

-

As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

-

Hazardous Decomposition Products: Due to the presence of fluorine, thermal decomposition or combustion can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF).[19][20][21][22] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous gases.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound presents moderate health hazards, primarily as an irritant and being harmful if swallowed. While specific toxicological data is limited, a cautious and informed approach based on the known hazards of similar compounds is essential. Adherence to the handling, PPE, and emergency protocols outlined in this guide will provide a robust framework for the safe use of this compound in research and development settings.

References

- 1. gloves.com [gloves.com]

- 2. This compound | C8H4F2O4 | CID 69563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. heightechsafety.com.au [heightechsafety.com.au]

- 5. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of mutagenicities of phthalic acid and terephthalic acid using in vitro and in vivo genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Advancing the understanding of PFAS-induced reproductive toxicity in key model species - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00145E [pubs.rsc.org]

- 9. Effects of Per- and Polyfluoroalkylated Substances on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ewg.org [ewg.org]

- 11. Per- and Poly-fluoroalkyl Substances (PFAS) and Female Reproductive Outcomes: PFAS Elimination, Endocrine-Mediated Effects, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gloves-online.com [gloves-online.com]

- 13. esafetysupplies.com [esafetysupplies.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. envirosafetyproducts.com [envirosafetyproducts.com]

- 16. soscleanroom.com [soscleanroom.com]

- 17. ehrs.upenn.edu [ehrs.upenn.edu]

- 18. primodentalproducts.com [primodentalproducts.com]

- 19. nist.gov [nist.gov]

- 20. nist.gov [nist.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. apps.dtic.mil [apps.dtic.mil]

Theoretical calculations on 2,5-Difluoroterephthalic acid molecular geometry.

An In-Depth Technical Guide to the Theoretical Calculation of 2,5-Difluoroterephthalic Acid's Molecular Geometry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise molecular geometry of this compound (DFTA) is a critical determinant of its chemical behavior and utility as a linker in advanced materials like Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.[1][2] Understanding its three-dimensional structure, including bond lengths, angles, and the orientation of its functional groups, is paramount for predicting its interaction with metal centers, biological targets, or other molecules. This guide provides a comprehensive, first-principles-based walkthrough of the theoretical methods used to calculate the ground-state molecular geometry of DFTA, grounded in Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from functional and basis set selection to the validation of results, offering a self-contained protocol for researchers.

Introduction: The Significance of Molecular Geometry in DFTA

This compound is a halogenated aromatic dicarboxylic acid. Its rigid benzene core, functionalized with two electron-withdrawing fluorine atoms and two carboxylic acid groups, imparts unique electronic and steric properties. These properties are leveraged in materials science, where DFTA serves as a linker molecule to construct porous, crystalline MOFs for applications in gas storage and separation.[1][3] In drug development, fluorinated aromatic scaffolds are common, as fluorine substitution can significantly alter metabolic stability, binding affinity, and lipophilicity.[4][5]

The molecule's function is intrinsically linked to its structure. The planarity of the benzene ring, the rotational barrier of the carboxylic acid groups, and the potential for intra- and intermolecular hydrogen bonding all dictate how DFTA self-assembles and interacts with its environment. While experimental methods like X-ray crystallography provide the definitive solid-state structure, theoretical calculations offer a powerful, complementary tool. They allow for the prediction of the gas-phase geometry of an isolated molecule, free from crystal packing forces, and enable systematic studies of conformational landscapes and electronic properties that are often inaccessible experimentally.

Theoretical Framework: Selecting the Right Tools for the Job

The goal of a geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.[6][7]

The Choice of Functional: Beyond the Standard Model

The "functional" in DFT is the component that approximates the complex exchange-correlation energy of the electrons. The choice of functional is the most critical parameter for the accuracy of the calculation.

-

Expertise & Rationale: For general-purpose geometry optimizations of organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice. However, when dealing with halogenated systems, it is prudent to consider functionals that better describe non-covalent interactions and dispersion forces, which can influence the orientation of the carboxylic groups. The BH&HLYP functional, for instance, has been successfully used to investigate halogen atom-benzene complexes.[8] For high-accuracy work, one might also consider dispersion-corrected functionals, such as those from the Grimme family (e.g., B3LYP-D3 ).

For this guide, we will proceed with the widely validated B3LYP functional as a starting point, but an expert researcher should always consider benchmarking results against a dispersion-corrected functional or a different class of functional if weak interactions are expected to be critical.

The Basis Set: A Language for Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the distribution of electrons.

-

Expertise & Rationale: Halogens, particularly fluorine, have a high density of electrons. A robust basis set is required to accurately model both the core and valence electrons, as well as the polarization of the electron cloud in the chemical bonds.

-

Pople Style Basis Sets: A good and efficient choice is the 6-311+G(d,p) basis set.[9]

-

6-311G : A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

+ : Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing anions and systems with lone pairs or weak, long-range interactions.

-

(d,p) : Adds "polarization" functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape (polarize) in response to the molecular environment, which is essential for calculating accurate bond angles and geometries.[10]

-

-

Dunning's Correlation-Consistent Basis Sets: For higher accuracy, one might choose a basis set like aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta).[11][12] The "aug" prefix indicates the addition of diffuse functions on all atoms, providing a more balanced description of electron distribution.

-

The choice represents a trade-off: larger basis sets yield more accurate results but at a significantly higher computational cost. For DFTA, 6-311+G(d,p) provides a reliable and computationally tractable level of theory for geometry optimization.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the necessary steps to perform a geometry optimization and frequency analysis using a quantum chemistry software package like Gaussian, GAMESS, or ORCA.[13][14][15]

Step 1: Constructing the Initial Molecular Structure

-

Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to build the this compound molecule.

-

Ensure correct atom types and initial connectivity.

-

Perform a preliminary, rapid geometry clean-up using molecular mechanics (e.g., UFF or MMFF94) within the builder software. This provides the quantum mechanical calculation with a reasonable starting geometry, accelerating convergence.

-

Save the coordinates in a format compatible with your chosen software (e.g., .xyz, .mol, or as Cartesian coordinates in an input file).

Step 2: The Quantum Mechanical Calculation

-

Create the Input File: This is a text file that tells the software what to calculate. A typical input file for a geometry optimization and frequency calculation in Gaussian would look like this:

-

Trustworthiness & Validation: The #p line is the core command. B3LYP/6-311+G(d,p) specifies our chosen level of theory. Opt requests a geometry optimization. Freq is a crucial second step that calculates vibrational frequencies. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further investigation.

-

-

Execute the Calculation: Submit the input file to the quantum chemistry program. This may take several minutes to hours depending on the computational resources available.

Step 3: Analysis and Validation of the Output

-

Confirm Successful Convergence: Check the output file for a message confirming that the geometry optimization has converged successfully. This ensures the algorithm has found a stationary point on the potential energy surface.

-

Verify the Nature of the Stationary Point: Examine the results of the frequency calculation. A correctly optimized ground-state structure will have zero imaginary frequencies .

-

Extract Geometric Parameters: From the final optimized coordinates in the output file, measure the key bond lengths, bond angles, and dihedral angles.

The entire workflow can be visualized as a logical progression from initial structure to validated, optimized geometry.

Caption: Computational workflow for geometry optimization.

Predicted Molecular Geometry of this compound

The following table summarizes the expected key geometric parameters for DFTA optimized at the B3LYP/6-311+G(d,p) level of theory. This data is illustrative of a typical output.

| Parameter | Atoms Involved | Predicted Value | Commentary |

| Bond Lengths (Å) | |||

| C-F | C2-F, C5-F | ~1.34 Å | Typical for a C(sp²)-F bond; slightly shorter due to aromaticity. |

| C=O | C(carboxyl)-O | ~1.21 Å | Standard carboxylic acid double bond length. |

| C-O | C(carboxyl)-O(H) | ~1.35 Å | Standard carboxylic acid single bond length. |

| O-H | O-H(carboxyl) | ~0.97 Å | |

| C-C (ring) | Aromatic C-C | 1.38 - 1.40 Å | The ring should be nearly a perfect hexagon but with slight distortions from substituents. |

| C-C (carboxyl) | C(ring)-C(carboxyl) | ~1.49 Å | |

| **Bond Angles (°) ** | |||

| C-C-F | C1-C2-F | ~119° | The electron-withdrawing F atom slightly alters the ideal 120° sp² angle. |

| C-C-C (ring) | Aromatic C-C-C | ~120° | Angles will deviate slightly from 120° to accommodate substituents. |

| O=C-O | O=C(carboxyl)-O | ~123° | Typical angle for a carboxylic acid group. |

| Dihedral Angles (°) | |||

| C-C-C=O | C(ring)-C(ring)-C(carboxyl)=O | ~0° or ~180° | The carboxylic acid groups are expected to be largely co-planar with the benzene ring to maximize conjugation. Small deviations are possible due to steric hindrance or weak intramolecular interactions. |

Authoritative Grounding & Key Insights

-

Planarity: The central benzene ring will be planar. The key structural question is the orientation of the two carboxylic acid groups. Due to π-conjugation between the C=O bond and the aromatic ring, the most stable conformation is expected to be one where the -COOH groups are co-planar with the ring.

-

Intramolecular Interactions: A significant feature to analyze is the potential for a weak intramolecular hydrogen bond between the carboxylic acid hydrogen and the ortho fluorine atom (O-H···F). While likely a weak interaction, it could influence the rotational barrier of the carboxylic acid group and slightly alter the O-H bond length and associated vibrational frequency.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the molecular geometry of molecules like this compound. By employing Density Functional Theory with an appropriate functional (e.g., B3LYP) and a sufficiently flexible basis set (e.g., 6-311+G(d,p)), one can obtain a reliable prediction of the molecule's three-dimensional structure. The protocol described herein, which includes a crucial frequency calculation for validation, represents a robust and scientifically sound methodology. The resulting geometric data—bond lengths, angles, and torsional angles—are fundamental for understanding the molecule's reactivity, its role in supramolecular chemistry, and its utility in the rational design of new materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Design of five two-dimensional Co-metal-organic frameworks for oxygen evolution reaction and dye degradation properties [frontiersin.org]

- 4. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gaussian.com [gaussian.com]

- 11. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 14. ccs-psi.org [ccs-psi.org]

- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,5-Dihydroxyterephthalic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution on the Properties and Applications of Terephthalic Acid

An In-depth Technical Guide

Executive Summary

Terephthalic acid (TPA) is a cornerstone of the polymer industry, primarily serving as a monomer for polyethylene terephthalate (PET). However, the strategic introduction of fluorine atoms onto the TPA scaffold unlocks a new dimension of chemical and material properties. This guide provides an in-depth analysis of the role of fluorine substitution on terephthalic acid, elucidating the profound changes in its physicochemical characteristics and exploring the subsequent impact on the performance of advanced materials. We will delve into synthetic methodologies, dissect the structure-property relationships, and showcase the transformative potential of fluorinated TPA derivatives in the realms of metal-organic frameworks (MOFs) and high-performance polymers. This document is intended for researchers, material scientists, and chemical engineers seeking to leverage the unique attributes of fluorination to design next-generation materials with tailored functionalities.

Introduction: The Rationale for Fluorinating Terephthalic Acid

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules. This is due to fluorine's small size, low polarizability, and the high strength of the carbon-fluorine bond. In the context of terephthalic acid, fluorination is not merely an incremental modification but a strategic tool for precise molecular engineering.

The primary motivations for fluorinating the TPA backbone include:

-

Modulating Acidity: The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid groups. This has profound implications for coordination chemistry and catalysis.

-

Tuning Intermolecular Interactions: Fluorine substitution can alter hydrogen bonding patterns, introduce new non-covalent interactions (e.g., C-F···H, F···F), and influence crystal packing. This provides a powerful handle for crystal engineering and the design of self-assembling systems.

-

Enhancing Thermal and Chemical Stability: The high strength of the C-F bond can enhance the thermal and oxidative stability of materials derived from fluorinated TPA.

-

Modifying Hydrophobicity/Lipophilicity: The introduction of fluorine can increase the hydrophobicity of the aromatic ring, which can be advantageous in applications requiring moisture resistance or specific solvent compatibility.

This guide will explore these effects in detail, providing a comprehensive understanding of how fluorine substitution transforms terephthalic acid from a commodity chemical into a versatile building block for advanced materials.

Synthetic Pathways to Fluorinated Terephthalic Acids

The synthesis of fluorinated terephthalic acids can be achieved through several routes, primarily involving the oxidation of fluorinated p-xylenes or the functionalization of commercially available fluorinated aromatics. A common and illustrative example is the synthesis of 2,3,5,6-tetrafluoroterephthalic acid (H₂TF-TPA).

Representative Synthetic Protocol: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid

This protocol describes the oxidation of 2,3,5,6-tetrafluoro-p-xylene to 2,3,5,6-tetrafluoroterephthalic acid using potassium permanganate.

Materials:

-

2,3,5,6-Tetrafluoro-p-xylene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

pH meter or pH paper

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of sodium hydroxide in deionized water.

-

Addition of Reactants: While stirring, add 2,3,5,6-tetrafluoro-p-xylene to the flask.

-

Oxidation: Heat the mixture to reflux (approximately 100°C). Slowly and portion-wise, add potassium permanganate to the reaction mixture. The addition should be controlled to maintain a gentle reflux and avoid excessive foaming. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This can take several hours.

-

Workup - Part 1 (Manganese Dioxide Removal): Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. To improve filtration, a small amount of ethanol can be added to destroy any excess permanganate.

-

Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.

-

Isolation and Purification: The white precipitate of 2,3,5,6-tetrafluoroterephthalic acid is collected by vacuum filtration, washed with cold deionized water to remove inorganic salts, and then dried in a vacuum oven.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or a suitable organic solvent.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2,3,5,6-tetrafluoroterephthalic acid.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine atoms onto the terephthalic acid backbone leads to predictable and significant changes in its physicochemical properties.

Acidity (pKa)

Fluorine's strong inductive electron-withdrawing effect (-I effect) stabilizes the carboxylate anion formed upon deprotonation. This results in a significant increase in the acidity (a decrease in the pKa values) of the carboxylic acid groups.

Thermal Stability

The high strength of the C-F bond (around 485 kJ/mol) compared to the C-H bond (around 413 kJ/mol) contributes to the enhanced thermal stability of fluorinated compounds. This is often reflected in higher melting points and decomposition temperatures.

Solubility

The effect of fluorination on solubility is complex. While the introduction of fluorine generally increases hydrophobicity, it can also lead to changes in crystal packing and solid-state interactions that may either increase or decrease solubility in a given solvent.

Crystal Engineering and Supramolecular Chemistry

Fluorination provides a powerful tool for crystal engineering. The ability of fluorine to participate in non-covalent interactions, such as C-H···F and F···F interactions, allows for the rational design of specific crystal packing motifs. This has significant implications for the design of materials with desired topologies and properties, such as MOFs.

Comparative Data Summary:

| Property | Terephthalic Acid (TPA) | 2-Fluoroterephthalic Acid | Tetrafluoroterephthalic Acid (TF-TPA) |

| Structure | C₈H₆O₄ | C₈H₅FO₄ | C₈H₂F₄O₄ |

| Molecular Weight | 166.13 g/mol | 184.12 g/mol | 238.10 g/mol |

| pKa₁ | ~3.5 | Lower than TPA | ~1.8 |

| pKa₂ | ~4.8 | Lower than TPA | ~3.2 |

| Melting Point | Sublimes at >300 °C | ~275-277 °C | >300 °C |

| Solubility in Water | 0.017 g/100 mL (25 °C) | Generally low | Higher than TPA in some cases |

Note: Exact pKa and solubility values can vary depending on the experimental conditions. The values presented are representative.

Applications in Advanced Materials

The modified properties of fluorinated terephthalic acids make them highly valuable linkers for the synthesis of advanced materials, particularly MOFs and high-performance polymers.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The use of fluorinated TPA derivatives as linkers can lead to MOFs with enhanced properties:

-

Increased Gas Sorption and Selectivity: The fluorinated aromatic rings can create favorable interactions with specific gas molecules (e.g., CO₂, H₂), leading to higher uptake and selectivity. For example, the fluorinated surfaces can act as "recognition sites" for quadrupolar molecules like CO₂.

-

Enhanced Hydrolytic Stability: The hydrophobic nature of the fluorinated linkers can protect the metal-carboxylate coordination bonds from attack by water molecules, leading to more robust and water-stable MOFs.

-

Tuning of Pore Size and Shape: The presence of fluorine atoms can influence the orientation of the linkers during MOF assembly, allowing for fine-tuning of the pore environment.

Logical Relationship Diagram:

Caption: Impact of TPA fluorination on MOF properties.

High-Performance Polymers

In polymer science, incorporating fluorinated TPA derivatives into the polymer backbone can significantly enhance material properties:

-

Improved Thermal Stability: As with the monomer, the resulting polymers often exhibit higher glass transition temperatures (Tg) and decomposition temperatures.

-

Enhanced Chemical Resistance: The inertness of the C-F bond and the overall reduced reactivity of the fluorinated aromatic ring can lead to polymers with superior resistance to chemical attack.

-

Low Dielectric Constant: The low polarizability of the C-F bond makes fluorinated polymers attractive for applications in microelectronics as low-k dielectric materials.

-

Optical Properties: Fluorination can lead to polymers with high optical transparency and low refractive indices.

Conclusion: Future Perspectives

The strategic fluorination of terephthalic acid is a powerful and versatile tool for the rational design of advanced materials. The predictable and profound impact of fluorine substitution on the physicochemical properties of TPA allows for the fine-tuning of intermolecular interactions, acidity, and stability. This, in turn, translates to the development of MOFs with superior gas sorption and stability, and high-performance polymers with enhanced thermal and chemical resistance.

Future research in this area is likely to focus on:

-

The synthesis of asymmetrically fluorinated TPA derivatives to create more complex and functional materials.

-

The use of computational modeling to predict the properties of materials based on fluorinated linkers.

-

The exploration of applications in areas such as catalysis, sensing, and biomedical devices.

As the demand for materials with tailored properties continues to grow, the strategic use of fluorine chemistry, as exemplified by the fluorination of terephthalic acid, will undoubtedly play an increasingly important role in the future of materials science.

Introduction: The Strategic Importance of Fluorination in Aromatic Scaffolds

An In-Depth Technical Guide to 2,5-Difluoroterephthalic Acid: Synthesis, Properties, and Applications

This compound (DFTA) is a fluorinated aromatic dicarboxylic acid that has garnered significant attention as a versatile building block in materials science, polymer chemistry, and drug development. Its molecular structure, characterized by a benzene ring substituted with two carboxylic acid groups at the 1 and 4 positions and two fluorine atoms at the 2 and 5 positions, imparts a unique combination of rigidity, electronic properties, and reactivity.

The strategic placement of fluorine atoms is not merely an incidental modification. The high electronegativity and small size of fluorine atoms introduce profound electronic effects on the aromatic ring, influencing the acidity of the carboxylic acid groups and the overall reactivity of the molecule. These C-F bonds are known to enhance thermal stability, chemical resistance, and metabolic stability in derived compounds.[1] Consequently, DFTA serves as a critical monomer and linker for creating advanced materials and complex molecules with tailored properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights for researchers and developers.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has been approached through several synthetic routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The choice of a particular pathway is often dictated by the availability of precursors and the desired purity of the final product.

Several reported methods include:

-